molecular formula C18H18O3 B1334516 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde CAS No. 438531-13-6

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B1334516
CAS No.: 438531-13-6
M. Wt: 282.3 g/mol
InChI Key: UMKDOEKYAAWKDG-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.34 g/mol . This compound is characterized by the presence of an indene moiety linked to a methoxybenzaldehyde group through an ether linkage. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzyl alcohol
  • 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzoic acid
  • 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzene-1-carboximidamide

Uniqueness

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an indene moiety and a methoxybenzaldehyde group allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-20-18-8-5-13(11-19)9-16(18)12-21-17-7-6-14-3-2-4-15(14)10-17/h5-11H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDOEKYAAWKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171727
Record name 3-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438531-13-6
Record name 3-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438531-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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